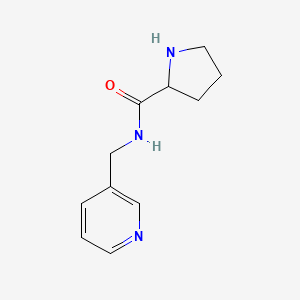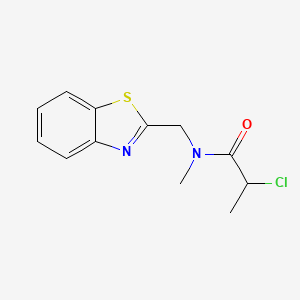
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide is a useful research compound. Its molecular formula is C12H13ClN2OS and its molecular weight is 268.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
One study focused on the synthesis, characterization, and antimicrobial evaluation of N-benzimidazol-1-yl-methyl-benzamide derivatives. These compounds were evaluated for their in vitro antimicrobial activity against various bacterial and fungal species, including Escherichia coli and Candida albicans. Among the synthesized derivatives, certain compounds demonstrated significant antimicrobial efficacy, comparable to reference antimicrobial agents like clotrimazole and ciprofloxacin (Ritchu Sethi et al., 2016).
Antitumor Agents
Another area of research involves the synthesis of benzothiazole derivatives with potential antitumor properties. A study designed and synthesized a biologically stable derivative based on benzothiazole, which showed an excellent inhibitory effect on tumor growth in vivo (Masao Yoshida et al., 2005). This highlights the potential of benzothiazole derivatives in cancer therapy.
Cerebral Ischemia Markers
Research into cerebral ischemia, a condition characterized by insufficient blood flow to the brain, has also benefited from compounds related to N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide. A study evaluated nitroimidazole-based thioflavin-T derivatives, including benzothiazole phenyl derivatives, as potential markers for cerebral ischemia. These compounds demonstrated specific localization in cerebral ischemic tissue, suggesting their utility in noninvasive imaging techniques for identifying patients who might benefit from aggressive therapy (Taiwei Chu et al., 2007).
Wirkmechanismus
Target of Action
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against various bacterial strains . The primary targets of these compounds are often bacterial enzymes or proteins essential for the survival and proliferation of the bacteria .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of essential biological processes in the bacteria . This interaction can result in the disruption of bacterial cell functions, leading to cell death .
Biochemical Pathways
Benzothiazole derivatives can affect various biochemical pathways in bacteriaIt is likely that the compound interferes with pathways essential for bacterial survival and proliferation .
Pharmacokinetics
Benzothiazole derivatives are generally known for their favorable pharmacokinetic profiles . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By interacting with its targets and disrupting essential biological processes, the compound can effectively kill bacteria or inhibit their growth .
Biochemische Analyse
Biochemical Properties
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis . The compound acts as an inhibitor of DprE1, thereby disrupting the cell wall synthesis and exhibiting anti-tubercular activity. Additionally, this compound has been shown to interact with various proteins involved in cell signaling pathways, further influencing cellular processes .
Cellular Effects
This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to inhibit the growth of Mycobacterium tuberculosis by disrupting the cell wall synthesis . Moreover, it affects the expression of genes involved in the immune response, thereby enhancing the host’s ability to combat infections . The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of the enzyme DprE1, inhibiting its activity and preventing the synthesis of the mycobacterial cell wall . This binding interaction is crucial for the compound’s anti-tubercular activity. Additionally, this compound has been shown to modulate the activity of various proteins involved in cell signaling pathways, leading to changes in gene expression and cellular responses . The compound also exhibits enzyme inhibition or activation properties, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its biological activity, with sustained effects on cellular function and metabolism . Some studies have reported a gradual decrease in activity over time, possibly due to the development of resistance mechanisms in target cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tubercular activity with minimal adverse effects . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . The compound also shows a threshold effect, where a certain minimum dose is required to achieve the desired biological activity . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing their activity and function . The compound also affects metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is actively transported into cells by specific transporters, where it accumulates in the cytoplasm . It also binds to various intracellular proteins, influencing its localization and distribution within the cell . The compound’s distribution within tissues is influenced by its affinity for different cell types and its ability to cross cellular barriers .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It also exhibits targeting signals that direct it to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . Post-translational modifications, such as phosphorylation, further influence the compound’s localization and activity within the cell .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-ylmethyl)-2-chloro-N-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS/c1-8(13)12(16)15(2)7-11-14-9-5-3-4-6-10(9)17-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDAOJOZFJRAIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=NC2=CC=CC=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



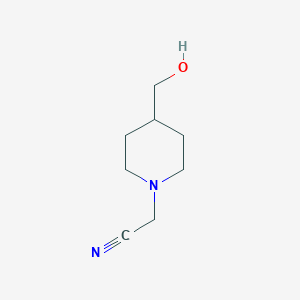
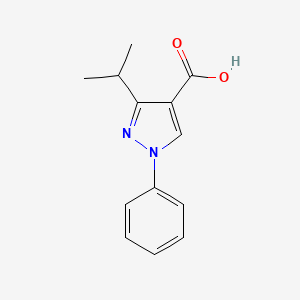
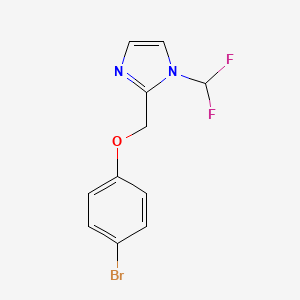


![[1-(3-Aminobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B1438119.png)

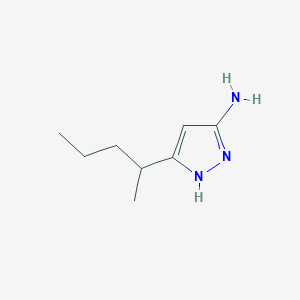
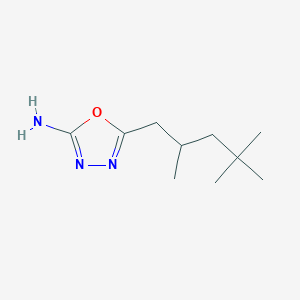
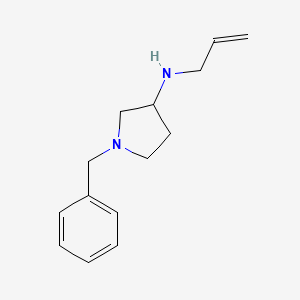
![2-{Bicyclo[2.2.1]heptane-2-amido}-5-methylbenzoic acid](/img/structure/B1438127.png)
